Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-5-3-6(8(9)10)11-12(5)4-7(13)14-2/h3,8H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUBYXCDAXXTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)OC)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Base : Potassium carbonate (KCO) or sodium hydride (NaH) in polar aprotic solvents (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)).
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Temperature : 60–80°C for 6–12 hours.
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Yield : ~70–85% after purification via crystallization or column chromatography.
Mechanistic Insights :
The base abstracts the acidic proton from the pyrazole’s N-H group, generating a nucleophilic nitrogen that attacks the chloroacetate’s α-carbon. Steric and electronic effects favor alkylation at the less hindered nitrogen (N-1), ensuring regioselectivity.
Industrial Scale-Up :
Continuous flow reactors enhance efficiency by maintaining precise temperature control and reducing reaction times. For example, a microreactor system achieves >90% conversion in 30 minutes at 100°C.
Cyclocondensation of 1,3-Diketones with Hydrazines
Pyrazole ring formation via cyclocondensation offers an alternative route. A 1,3-diketone precursor, such as ethyl 4,4-difluoroacetoacetate, reacts with methylhydrazine to form the pyrazole core, followed by esterification.
Key Steps:
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Diketone Synthesis : Ethyl 4,4-difluoroacetoacetate is prepared via Claisen condensation of ethyl difluoroacetate with acetone.
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Cyclocondensation : Reacting the diketone with methylhydrazine in acetic acid at reflux forms 3-(difluoromethyl)-5-methyl-1H-pyrazole.
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Esterification : The pyrazole is alkylated with methyl chloroacetate as described in Section 1.
Challenges :
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Regioselectivity depends on the diketone’s substituents. For example, bulky groups at the β-position favor 3,5-disubstitution.
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Byproducts like 5-(difluoromethyl) isomers may form, requiring chromatographic separation.
Multi-Step Synthesis via Diazotization and Coupling
A patent-based approach adapts diazotization and Grignard chemistry for pyrazole functionalization:
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Halogenation : N-Methyl-3-aminopyrazole reacts with bromine to form 4-bromo-1-methyl-1H-pyrazol-3-amine.
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Diazotization : Treatment with sodium nitrite (NaNO) and HCl generates a diazonium salt, which couples with potassium difluoromethyl trifluoroborate (K[CFH]) in the presence of CuO.
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Grignard Exchange : The bromopyrazole undergoes Mg/CO insertion to introduce a carboxylic acid group, which is esterified with methanol.
Optimization :
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Catalyst : CuO (5 mol%) improves coupling efficiency, achieving 88% yield.
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Recrystallization : Ethanol-water mixtures (40–65%) purify the final product to >99.5% purity.
Comparative Analysis of Methods
Industrial and Environmental Considerations
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Solvent Selection : Tetrahydrofuran (THF) and DMF are preferred for their high boiling points and compatibility with bases. However, greener alternatives like 2-methyl-THF are under exploration.
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Waste Management : Halogenated byproducts (e.g., Br) require neutralization with NaHCO before disposal.
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Catalyst Recycling : CuO from diazotization reactions can be recovered via filtration and reused.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Medicinal Chemistry
Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate is being investigated for its potential as a drug candidate due to its unique structural features that enhance bioactivity. The difluoromethyl group contributes to improved metabolic stability and bioavailability, making it a valuable moiety in drug design .
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacteria including Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for development into new antibiotics .
Agrochemicals
The compound serves as a building block in the synthesis of agrochemicals, particularly herbicides and fungicides. Its fluorinated structure enhances the efficacy of these chemicals, providing better performance in agricultural applications.
Data Table: Comparison of Pyrazole Derivatives in Agrochemical Applications
| Compound Name | Application Type | Efficacy | Reference |
|---|---|---|---|
| This compound | Herbicide | High | |
| Methyl [3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate | Fungicide | Moderate | |
| Methyl [3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl]acetate | Insecticide | Low |
Material Science
In material science, this compound is utilized in the production of specialty chemicals and materials with specific properties such as enhanced thermal stability and chemical resistance due to its fluorinated structure.
Mechanism of Action
The mechanism by which Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features and properties of the target compound with related pyrazole derivatives from the literature:
Key Observations:
- Electron Effects: The target compound’s difluoromethyl group contrasts with electron-donating amino/hydroxy groups in compounds 7a/7b, which may increase solubility and H-bonding capacity in the latter .
- Lipophilicity: The acetate ester in the target compound likely enhances membrane permeability compared to the polar thiophene-cyano groups in 7a or the ionic tetrazole in L1–L3 .
Hydrogen Bonding and Crystallography
- Target Compound: The acetate ester’s carbonyl group can act as an H-bond acceptor, while the difluoromethyl group is less H-bond active. This may result in distinct crystal packing compared to 7a/7b, which have hydroxyl/amino donors .
- the target’s ester .
Computational and Analytical Tools
- WinGX/ORTEP : Employed for visualizing anisotropic displacement ellipsoids in related compounds, suggesting utility for analyzing the target’s fluorinated crystal lattice .
Biological Activity
Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate is a pyrazole derivative with notable biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H10F2N2O2
- Molecular Weight : 194.18 g/mol
- Structure : The compound features a difluoromethyl group, which enhances its lipophilicity and metabolic stability.
Synthesis
The synthesis typically involves the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with methyl chloroacetate in the presence of a base like potassium carbonate or sodium hydride. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with reactions conducted at elevated temperatures to ensure high yields.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This property positions it as a candidate for developing anti-inflammatory drugs .
Antioxidant Activity
This compound has been evaluated for its antioxidant properties. It demonstrated significant radical-scavenging abilities comparable to established antioxidants like Trolox and Edaravone, indicating its potential in combating oxidative stress-related diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurodegenerative diseases .
- Cell Viability : Studies on human cancer cell lines (A549 and HeLa) showed that the compound could induce cytotoxic effects, further supporting its potential as an anticancer agent .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against various bacterial strains | Other pyrazole derivatives |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Non-steroidal anti-inflammatory drugs |
| Antioxidant Activity | Comparable to Trolox and Edaravone | Other known antioxidants |
Case Studies
- Antimicrobial Study : A series of tests were conducted against Gram-positive and Gram-negative bacteria, revealing that the compound inhibited growth effectively at low concentrations.
- Cytotoxicity Assessment : In vitro assays on A549 and HeLa cells revealed IC50 values indicating significant cytotoxic effects, suggesting further investigation into its use as an anticancer therapy.
Q & A
Basic: What are the established synthetic routes for Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves cyclocondensation of carbonyl compounds with hydrazines or their derivatives. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Optimization often includes adjusting solvent polarity, temperature, and catalyst use. For this compound, introducing the difluoromethyl group may require fluorination agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Reaction monitoring via TLC or HPLC and purification by column chromatography are critical .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester group presence.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- X-ray Crystallography : Resolve bond lengths, angles, and stereochemistry. For example, similar pyrazole derivatives were analyzed using single-crystal X-ray diffraction to confirm the 3D arrangement of substituents .
- FTIR : Identify functional groups like C=O (ester) and C-F stretches .
Advanced: How can computational methods (e.g., DFT, reaction path searching) guide the design of novel reactions involving this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and energetics. For instance, ICReDD integrates computational reaction path searches with experimental validation to optimize conditions, reducing trial-and-error approaches . Tools like Gaussian or ORCA can model the electronic effects of the difluoromethyl group on reactivity, aiding in predicting regioselectivity or stability of intermediates .
Advanced: What statistical experimental design strategies are effective for optimizing synthesis or functionalization of this compound?
Use Design of Experiments (DoE) methodologies:
- Factorial Designs : Screen variables (e.g., temperature, catalyst loading) to identify significant factors.
- Response Surface Methodology (RSM) : Optimize yields by modeling interactions between parameters.
As demonstrated in chemical technology, DoE minimizes experiments while capturing critical variables, such as solvent effects or reagent stoichiometry . Statistical software (e.g., Minitab, JMP) aids in data analysis and model validation.
Advanced: How can researchers resolve contradictions in spectroscopic data or biological activity reports for structurally similar pyrazole derivatives?
- Cross-Validation : Compare NMR, MS, and XRD data with literature benchmarks. For example, bond angle discrepancies in crystallographic data may arise from polymorphism or solvent effects .
- Biological Assay Reproducibility : Standardize in vitro assays (e.g., enzyme inhibition) using controls and multiple cell lines. Contradictions in activity may stem from differences in assay conditions or impurity profiles .
Advanced: What methodologies are recommended for evaluating the biological activity of this compound, given limited existing data?
- In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict interactions with targets like kinases or GPCRs.
- In Vitro Assays : Perform dose-response studies (e.g., IC determination) in relevant cell models.
- Metabolic Stability Tests : Use liver microsomes to assess pharmacokinetic properties.
Similar pyrazole-thiazole hybrids were evaluated for antimicrobial and anticancer activity, providing a methodological framework .
Basic: What safety protocols should be followed when handling this compound, given limited toxicological data?
- PPE : Use gloves, goggles, and lab coats.
- Ventilation : Work in a fume hood due to potential volatility of fluorinated compounds.
- Waste Disposal : Follow institutional guidelines for halogenated waste. Refer to analogous compounds’ SDS sheets, which recommend professional disposal services .
Advanced: How can the environmental impact of this compound be assessed during early-stage research?
- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays for acute toxicity.
- Degradation Studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH, UV exposure).
- Computational Tools : Employ EPI Suite to predict biodegradability and bioaccumulation potential. Limited data for similar compounds suggest cautious handling due to fluorine persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
